![molecular formula C12H14N6O4S B15291871 2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile](/img/structure/B15291871.png)
2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile is a complex organic compound belonging to the class of purine nucleosides. These compounds are characterized by a purine base attached to a ribosyl or deoxyribosyl moiety
准备方法
The synthesis of 2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile involves multiple steps. The synthetic route typically starts with the preparation of the purine base, followed by the attachment of the ribosyl moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
化学反应分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while reduction can lead to the formation of more reduced forms of the compound .
科学研究应用
2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for studying nucleic acid interactions and enzyme mechanisms . In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets . Additionally, it is used in the industry for the development of new materials and chemical processes .
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and nucleic acids . It can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways . The compound’s structure allows it to bind to specific sites on the target molecules, thereby modulating their activity .
相似化合物的比较
When compared to other similar compounds, 2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile stands out due to its unique structural features and diverse applications . Similar compounds include other purine nucleosides, such as adenosine and guanosine . the presence of the sulfanylacetonitrile group in this compound provides it with distinct chemical properties and biological activities .
属性
分子式 |
C12H14N6O4S |
|---|---|
分子量 |
338.35 g/mol |
IUPAC 名称 |
2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C12H14N6O4S/c13-1-2-23-12-16-9(14)6-10(17-12)18(4-15-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,2-3H2,(H2,14,16,17)/t5-,7-,8-,11-/m1/s1 |
InChI 键 |
KBNRTQHWQDGAEY-IOSLPCCCSA-N |
手性 SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)SCC#N)N |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)SCC#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)

![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)
![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15291808.png)
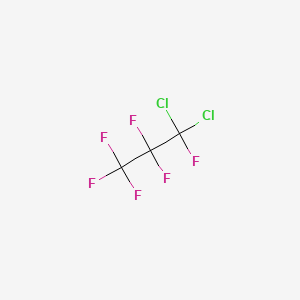
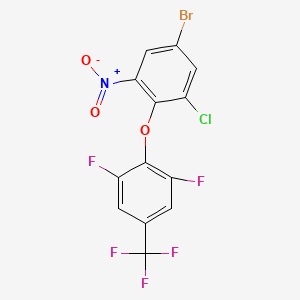
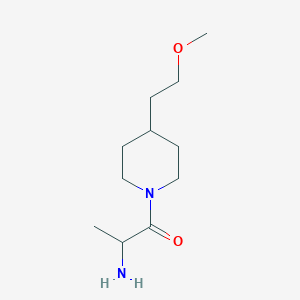
![tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15291837.png)
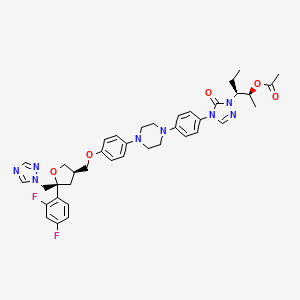
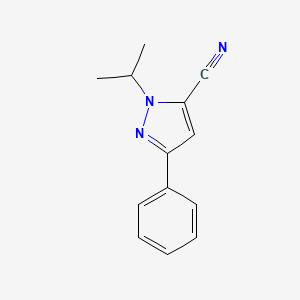
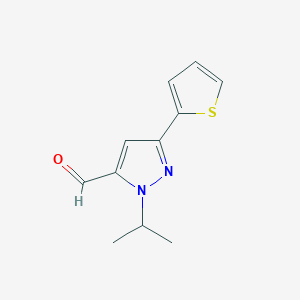
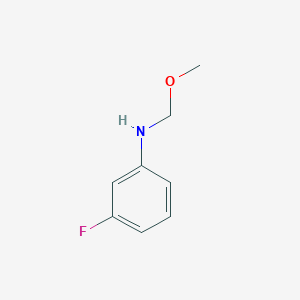
![10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)](/img/structure/B15291867.png)
![2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid](/img/structure/B15291872.png)
